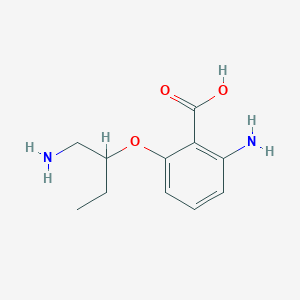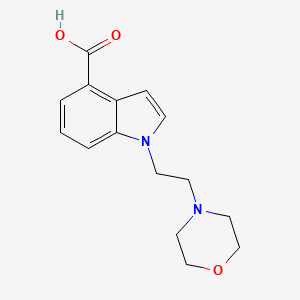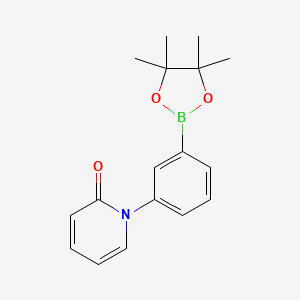
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a morpholine ring attached to another pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic acids and esters in Suzuki-Miyaura coupling reactions . The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxypyridin-3-yl derivatives, while reduction of the pyridine rings can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and morpholine groups play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a morpholine ring.
(5-Methoxypyridin-3-yl)boronic acid: Contains a boronic acid group instead of a morpholine ring.
Uniqueness
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is unique due to the presence of both methoxy and morpholine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.
Propiedades
Fórmula molecular |
C15H18N4O2 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
5-(5-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-12-6-11(8-17-9-12)13-10-18-15(7-14(13)16)19-2-4-21-5-3-19/h6-10H,2-5H2,1H3,(H2,16,18) |
Clave InChI |
IHJVTFYPESYXME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)C2=CN=C(C=C2N)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)
![4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)




![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)

